molecular formula C19H11I2NO2 B342960 N-dibenzofuran-3-yl-2,5-diiodobenzamide

N-dibenzofuran-3-yl-2,5-diiodobenzamide

Cat. No.: B342960
M. Wt: 539.1 g/mol
InChI Key: DKCKZCKORQFWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dibenzofuran-3-yl-2,5-diiodobenzamide is a chemical compound with the molecular formula C19H11I2NO2 and a molecular weight of 539.1 g/mol This compound is characterized by the presence of a dibenzofuran moiety and two iodine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dibenzofuran-3-yl-2,5-diiodobenzamide typically involves the iodination of a dibenzofuran derivative followed by the formation of the benzamide structure. One common method involves the following steps:

    Iodination: The dibenzofuran derivative is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce iodine atoms at the desired positions.

    Amidation: The iodinated dibenzofuran is then reacted with an appropriate amine, such as 2,5-diiodoaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-dibenzofuran-3-yl-2,5-diiodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove iodine atoms or reduce other functional groups within the molecule.

    Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups in place of the iodine atoms.

Scientific Research Applications

N-dibenzofuran-3-yl-2,5-diiodobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-dibenzofuran-3-yl-2,5-diiodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms can influence its reactivity and binding affinity, potentially enhancing its biological effects.

Comparison with Similar Compounds

N-dibenzofuran-3-yl-2,5-diiodobenzamide can be compared with other similar compounds, such as:

    N-Dibenzofuran-3-yl-benzamide: Lacks the iodine atoms, which may result in different reactivity and biological activity.

    2,5-Diiodo-benzamide: Lacks the dibenzofuran moiety, which can affect its overall structure and properties.

    N-Dibenzofuran-3-yl-2,5-dichloro-benzamide: Substitutes chlorine for iodine, potentially altering its chemical and biological behavior.

The uniqueness of this compound lies in the combination of the dibenzofuran moiety and the iodine atoms, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H11I2NO2

Molecular Weight

539.1 g/mol

IUPAC Name

N-dibenzofuran-3-yl-2,5-diiodobenzamide

InChI

InChI=1S/C19H11I2NO2/c20-11-5-8-16(21)15(9-11)19(23)22-12-6-7-14-13-3-1-2-4-17(13)24-18(14)10-12/h1-10H,(H,22,23)

InChI Key

DKCKZCKORQFWEF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I

Origin of Product

United States

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